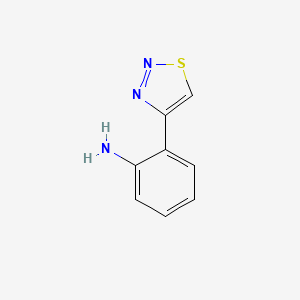

2-(1,2,3-Thiadiazol-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

286955-98-4 |

|---|---|

Molecular Formula |

C8H7N3S |

Molecular Weight |

177.23 g/mol |

IUPAC Name |

2-(thiadiazol-4-yl)aniline |

InChI |

InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2 |

InChI Key |

WFXDPAFYLRCCGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)N |

Origin of Product |

United States |

An Overview of 1,2,3 Thiadiazole Chemistry in Heterocyclic Synthesis

The 1,2,3-thiadiazole (B1210528) ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. isres.orgresearchgate.net Its chemistry is a subject of considerable theoretical and practical interest, with derivatives finding applications in medicine, agriculture, and industry. e-bookshelf.decofc.edu A key feature of the 1,2,3-thiadiazole system is its propensity for thermal and photochemical decomposition, which often proceeds with the loss of a nitrogen molecule, a characteristic unique among thiadiazole isomers. e-bookshelf.de

The synthesis of the 1,2,3-thiadiazole core can be achieved through several established methods. The Hurd-Mori synthesis, which involves the cyclization of hydrazones with thionyl chloride, is a common and versatile approach. isres.orgcofc.eduthieme-connect.de Other notable methods include the Pechmann synthesis, involving the cycloaddition of diazoalkanes onto a C=S bond, and the Wolff synthesis, which relies on the heterocyclization of α-diazo thiocarbonyl compounds. isres.orgcofc.eduresearchgate.net

The reactivity of the 1,2,3-thiadiazole ring is multifaceted. Besides decomposition reactions, it can undergo transformations to other heterocyclic systems and elaboration of pre-existing functional groups. cofc.eduresearchgate.net For instance, 1,2,3-thiadiazole-4-amines can be diazotized, albeit with some difficulty, to form diazonium salts that can participate in coupling reactions. thieme-connect.de

There are four regioisomeric forms of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.org Each isomer possesses distinct electronic properties and reactivity, contributing to the rich structural diversity of thiadiazole chemistry. isres.orgresearchgate.net The sulfur atom in the thiadiazole ring generally imparts a weak base character and high aromaticity. isres.org

The Enduring Role of Aniline Derivatives in Contemporary Chemical Research

Aniline (B41778), the simplest aromatic amine, and its derivatives are foundational building blocks in modern chemical research and industry. wikipedia.orgcolab.wssci-hub.se They serve as versatile starting materials for the synthesis of a vast array of fine chemicals, including dyes, polymers, pharmaceuticals, and agrochemicals. wikipedia.orgresearchgate.net

The reactivity of the aniline scaffold is dominated by the influence of the amino group (-NH2), a powerful activating and ortho-, para-directing substituent in electrophilic aromatic substitution reactions. libretexts.orgchemistrysteps.com This high reactivity stems from the delocalization of the nitrogen lone pair into the benzene (B151609) ring's π-system, which enhances the ring's electron-donating ability. wikipedia.org However, this high reactivity can sometimes be a challenge, leading to over-substitution or undesirable side reactions. libretexts.org To control the reactivity, the amino group is often protected, for instance, by acetylation to form an acetanilide, which moderates the activating effect. libretexts.org

Aniline and its derivatives are also notable for their basicity, although they are generally much weaker bases than aliphatic amines due to the resonance delocalization of the nitrogen lone pair. wikipedia.org They react with strong acids to form anilinium ions. wikipedia.org Furthermore, aniline derivatives can act as carbon nucleophiles in certain reactions. chemistrysteps.com The nucleophilic character of aniline derivatives has been the subject of detailed kinetic and mechanistic studies. murdoch.edu.au

The diverse applications of aniline derivatives underscore their importance. For example, they are crucial precursors in the production of polyurethanes and rubber processing chemicals. wikipedia.org In the pharmaceutical industry, aniline is a key component in the synthesis of drugs like paracetamol. wikipedia.orgsci-hub.se

Unveiling the Structural and Electronic Significance of the 2 1,2,3 Thiadiazol 4 Yl Aniline Scaffold

Strategies for 1,2,3-Thiadiazole Ring Construction Relevant to the Aniline Moiety

The formation of the 1,2,3-thiadiazole ring is a key step in the synthesis of the target compound. Several classical and modern synthetic methods have been developed or adapted for this purpose.

Hurd-Mori Reaction and Analogous Cyclization Approaches

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.orghandwiki.orgthieme-connect.de This method involves the reaction of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂). wikipedia.orghandwiki.org The reaction proceeds through the cyclization of an activated hydrazone that contains an α-methylene group. thieme-connect.de A variety of mono- and disubstituted 1,2,3-thiadiazoles have been successfully prepared using this procedure. thieme-connect.de

The versatility of the Hurd-Mori reaction has been expanded through various modifications. For instance, ionic liquids have been employed as a support for the synthesis of 1,2,3-thiadiazoles from ketones and diketones, reacting with an ionic liquid sulfonyl hydrazine (B178648) and subsequently with thionyl chloride to yield the desired products in excellent yields. mdpi.com Another improvement involves a metal-free approach where N-tosylhydrazones react with elemental sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org

The regioselectivity of the Hurd-Mori reaction can be influenced by the substituents on the starting hydrazone. thieme-connect.de For example, studies on monosubstituted acetone (B3395972) hydrazones have shown a preference for the formation of 4-methyl-5-substituted-1,2,3-thiadiazoles. thieme-connect.de

| Reactants | Reagents | Product | Yield | Reference |

| Pyrazolyl-phenylethanones, Semicarbazide | Thionyl chloride | Pyrazole-based thiadiazoles | Good to excellent | mdpi.com |

| Ketones (alkyl and aryl), Semicarbazide | Thionyl chloride | 1,2,3-Thiadiazole hybrids | Not specified | mdpi.com |

| N-tosylhydrazones, Sulfur | TBAI | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.com |

Wolff Approach and Related Transformations

The Wolff synthesis is another classical method for constructing the 1,2,3-thiadiazole ring, typically involving the reaction of a diazo ketone with a thionating agent. thieme-connect.de While early reports suggested limitations to conformationally rigid diazo ketones, the scope has been expanded to include some flexible diazo carbonyl compounds. thieme-connect.de Common thionating agents include Lawesson's reagent, phosphorus pentasulfide, and arylsulfonyl azides. thieme-connect.de

A related transformation involves the Wolff-type rearrangement. For instance, flash vacuum thermolysis of 1,2-dithiol-3-ones can lead to the formation of thioketenes, which are key intermediates in some thiadiazole syntheses. researchgate.net Photochemical decomposition of 1,2,3-thiadiazoles can also proceed through various intermediates, including thiirenes and thioketenes. researchgate.netmq.edu.au However, the photoinduced rearrangement mechanism of 1,2,3-thiadiazole remains a subject of ongoing research, with both stepwise and concerted mechanisms being proposed. aip.org

Oxidative Cyclization of Precursors

Oxidative cyclization methods provide an alternative route to the 1,2,3-thiadiazole core. One such approach involves the iodine/DMSO-catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur. researchgate.net This reaction proceeds without the need for an external oxidant, as DMSO serves as both a solvent and an oxidant to regenerate the iodine catalyst. researchgate.net

Another strategy involves the use of thionitroso intermediates. dur.ac.uk These highly reactive species can be generated and trapped in situ. For example, the reaction of silylated amines with sulfur dichloride can produce unstable N-chlorothio-N-trimethylsilyl amines, which upon treatment with a base, can eliminate to form the thionitroso intermediate. dur.ac.uk

Base-Promoted Intramolecular Cyclizations

Base-promoted intramolecular cyclizations offer a transition-metal-free and oxidant-free method for constructing 4,5-disubstituted-1,2,3-thiadiazoles. rsc.orgrsc.org This strategy utilizes readily available N-tosylhydrazone-bearing thiocarbamates. rsc.orgrsc.org The reaction is promoted by an alkali base and is characterized by its high efficiency and good functional group compatibility. rsc.orgrsc.org

For 5-unsubstituted 1,2,3-thiadiazoles, denitrogenative reactions can be induced by strong bases such as n-butyllithium or potassium tert-butoxide. mq.edu.au This process involves deprotonation at the C5-position, followed by the elimination of nitrogen to form an alkyne-1-thiolate intermediate, which exists in equilibrium with a thioketene (B13734457) upon protonation. mq.edu.au These intermediates can then undergo further cyclizations. mq.edu.au

| Starting Material | Base | Key Intermediate | Product | Reference |

| N-tosylhydrazone-bearing thiocarbamates | Alkali base | Not specified | 4,5-disubstituted-1,2,3-thiadiazoles | rsc.orgrsc.org |

| 5-Unsubstituted 1,2,3-thiadiazoles | n-Butyllithium, Potassium tert-butoxide | Alkyne-1-thiolate, Thioketene | Various heterocycles | mq.edu.au |

Transition Metal-Catalyzed Denitrogenative Transannulations

In recent years, transition metal-catalyzed denitrogenative transannulations of 1,2,3-thiadiazoles have emerged as a powerful strategy for synthesizing diverse heterocyclic scaffolds. mq.edu.auuow.edu.auresearchgate.net This approach typically involves the reaction of a 1,2,3-thiadiazole with an alkyne or other unsaturated partner in the presence of a rhodium or copper catalyst. mq.edu.aunih.gov

Rhodium catalysts, in particular, have been extensively studied. mq.edu.auresearchgate.netresearchgate.net The reaction is believed to proceed through the formation of a rhodium thiavinyl carbene intermediate. nsf.govresearchgate.net The regioselectivity of these reactions can be influenced by the nature of the substituents on both the thiadiazole and the alkyne, as well as the choice of ligand. mq.edu.au For example, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles can lead to the formation of isothiazoles. mq.edu.au

Copper catalysts have also been employed in these transannulations, offering a more economical alternative. nih.govthieme-connect.com Copper-catalyzed reactions can proceed under aerobic conditions and have been shown to be effective for a range of electronically distinct pyridotriazoles and terminal acetylenes. nih.govthieme-connect.com

| Catalyst System | Reactants | Product | Reference |

| Rhodium(I) complexes | 1,2,3-Thiadiazoles, Alkynes/Nitriles | Thiophenes, Isothiazoles | mq.edu.auresearchgate.net |

| Copper catalysts | Pyridotriazoles, Terminal acetylenes | Indolizines | nih.govthieme-connect.com |

Functionalization of the Aniline Moiety in this compound Synthesis

The synthesis of this compound often requires careful management of the aniline functionality. Direct synthesis is one approach, though post-functionalization of a pre-formed 2-(1,2,3-thiadiazol-4-yl)phenyl precursor is also common.

Electrophilic aromatic substitution on the aniline ring can be challenging due to the potential for thiadiazole ring cleavage or loss of the aniline moiety. vulcanchem.com Therefore, protecting group strategies are often employed to shield the amino group during the synthesis of the thiadiazole ring or subsequent functionalization steps.

Another strategy involves the derivatization of the amino group. For instance, the synthesis of thiadiazole amide derivatives containing an anthranilic acid moiety has been reported. ut.ac.ir This involves multi-step reactions including N-amidation and S-alkylation of the thiadiazole core. ut.ac.ir Similarly, the synthesis of various substituted 1,3,4-thiadiazole (B1197879) derivatives often involves the reaction of a 2-amino-5-hydrazino-1,3,4-thiadiazole intermediate with various amines. bas.bg

The synthesis of azo dyes containing a 1,3,4-thiadiazole fragment and an aniline moiety has also been achieved through a conventional diazotization-coupling sequence. mdpi.comrsc.org This involves the diazotization of a 2-amino-5-aryl-1,3,4-thiadiazole followed by coupling with aniline or its derivatives. mdpi.com

Direct Amination Approaches

Direct amination strategies involve the formation of the aniline C-N bond by coupling an amine source with an appropriately functionalized 4-phenyl-1,2,3-thiadiazole. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods in this category.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides and amines. tandfonline.comresearchgate.netorganic-chemistry.org For the synthesis of this compound, a plausible route involves the reaction of a 4-(2-halophenyl)-1,2,3-thiadiazole with an ammonia (B1221849) equivalent or a protected amine. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. mdpi.comnih.gov Modern catalysts, including those with bulky, electron-rich N-heterocyclic carbene (NHC) ligands, have shown high efficacy, even for challenging substrates like heteroaromatic amines. mdpi.com

Ullmann Condensation: A classical alternative, the Ullmann condensation, utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, advancements have led to the development of more moderate conditions using soluble copper catalysts. wikipedia.orgresearchgate.net This method could be applied to couple 4-(2-chlorophenyl)-1,2,3-thiadiazole (B2954597) with an amine source, though it is often considered less versatile than the palladium-catalyzed counterpart. wikipedia.org

| Reaction Type | Catalyst/Reagents | Substrates | Key Features |

| Buchwald-Hartwig Amination | Pd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos, er-NHC), Base (e.g., NaOtBu) | 4-(2-halophenyl)-1,2,3-thiadiazole, Amine source | High efficiency, mild conditions, broad substrate scope. tandfonline.commdpi.comnih.gov |

| Ullmann Condensation | Copper powder or Copper salts (e.g., CuI) | 4-(2-halophenyl)-1,2,3-thiadiazole, Aniline | High temperatures often required, suitable for activated aryl halides. wikipedia.orgrjptonline.org |

Green Chemistry Principles in the Synthesis of this compound Scaffolds

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substances. semanticscholar.org These principles are increasingly being applied to the synthesis of heterocyclic scaffolds like this compound, focusing on the use of safer catalysts and reaction conditions.

Catalytic Approaches (e.g., Metal-Free, Hypervalent Iodine Catalysis)

A key goal of green chemistry is to replace toxic or heavy metal catalysts with more environmentally friendly alternatives. For thiadiazole synthesis, metal-free catalytic systems have gained significant traction.

Hypervalent Iodine Catalysis: Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful metal-free oxidants for constructing heterocyclic rings. acs.orgnih.govsioc-journal.cn These reagents can promote the intramolecular oxidative S-N bond formation required to create the thiadiazole ring from precursors like imidoyl thioureas. nih.gov The reactions are often fast, occur under mild conditions, and produce good to excellent yields. nih.govtandfonline.com The use of polymer-supported iodobenzene (B50100) diacetate further enhances the green credentials by allowing for easy recovery and recycling of the reagent. tandfonline.com

Other Metal-Free Approaches: Other metal-free strategies for synthesizing the 1,2,3-thiadiazole core include the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI). mdpi.com This method avoids transition metals entirely, offering a more sustainable route to substituted aryl 1,2,3-thiadiazoles. mdpi.com

| Catalytic Approach | Catalyst/Reagent | Reaction Type | Key Advantages |

| Hypervalent Iodine Catalysis | PIFA, PIDA, Polystyrene-supported iodobenzene diacetate | Intramolecular oxidative S-N cyclization | Metal-free, short reaction times, high yields, recyclable reagent option. acs.orgnih.govtandfonline.com |

| TBAI-Catalyzed Synthesis | Tetrabutylammonium iodide (TBAI), Sulfur | Cyclization of N-tosylhydrazones | Transition-metal-free, practical and improved Hurd-Mori approach. mdpi.com |

Solvent-Free and Microwave-Assisted Methods

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions and the use of alternative energy sources like microwave irradiation offer significant advantages in this regard.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. asianpubs.orgjmrionline.comtandfonline.com The synthesis of various thiadiazole derivatives, including fused systems like acs.orgnih.govsioc-journal.cntriazolo[3,4-b] acs.orgsioc-journal.cnasianpubs.orgthiadiazoles, has been successfully achieved using microwave-assisted organic synthesis (MAOS). tandfonline.comnih.gov These reactions are often performed under solvent-free conditions or in minimal amounts of a high-boiling solvent like DMF. jmrionline.comnih.gov

Solvent-Free Conditions: Conducting reactions without a solvent (neat) or using a solid-phase catalyst simplifies the work-up procedure, reduces waste, and lowers costs. The synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent has been demonstrated under solvent-free conditions. bohrium.com The combination of microwave irradiation and solvent-free conditions represents a particularly powerful green synthetic strategy for heterocyclic compounds. jmrionline.com

| Green Method | Conditions | Typical Reaction Time | Key Advantages |

| Microwave Irradiation | 500-800 W | 1-5 minutes | Rapid, high yields, energy efficient. jmrionline.comnih.gov |

| Solvent-Free Reaction | Neat mixing of reagents, often with a catalyst | Varies (can be rapid with microwave) | Reduced solvent waste, simplified purification, lower environmental impact. jmrionline.combohrium.com |

Transformations of the 1,2,3-Thiadiazole Ring System

The 1,2,3-thiadiazole ring is a versatile heterocyclic system that can undergo a variety of transformations, making it a valuable synthon in organic chemistry.

Ring-Cleavage Reactions and Rearrangements

One of the most notable features of the 1,2,3-thiadiazole core is its capacity to undergo ring-opening reactions. mq.edu.au Cleavage of the weak S-N1 bond can lead to the formation of an α-diazothioketone species through a Dimroth-type equilibrium. mq.edu.aumq.edu.au This intermediate is highly reactive and can undergo further transformations.

Denitrogenation of the α-diazothione, which can be induced by heat, light, or strong bases, generates a range of reactive intermediates. mq.edu.aumq.edu.au These can include α-thiavinylcarbenes, diradicals, thiirenes, and alkynethiolates. mq.edu.au Such intermediates are pivotal in various subsequent inter- and intramolecular reactions.

In the presence of a base, 5-unsubstituted 1,2,3-thiadiazoles can undergo deprotonation at the C5-position, followed by nitrogen elimination to form an alkyne-1-thiolate. mq.edu.au This species exists in tautomeric equilibrium with thioketene upon protonation, both of which can participate in cyclization reactions to form new heterocyclic structures. mq.edu.au

Furthermore, 1,2,3-thiadiazoles can undergo rearrangements to form other heterocyclic compounds. researchgate.netresearchgate.net For instance, 5-amino-1,2,3-thiadiazoles can rearrange to produce mercaptotriazoles. researchgate.net

Transannulations with Other Organic Moieties

Transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a significant method for constructing diverse heterocyclic scaffolds. mq.edu.auuow.edu.au Rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes, for example, proceed through a rhodium thiavinyl carbene intermediate to yield highly substituted thiophenes. nih.gov The electronic nature of the substituent at the C5-position of the thiadiazole ring can significantly influence the reactivity and regioselectivity of these reactions. rsc.org Electron-donating groups tend to favor the formation of 2,3,4-substituted thiophenes, while strong electron-withdrawing groups lead to 2,3,5-substituted products. rsc.org

Ligand choice can also control the outcome of these transformations. For instance, with [Rh(COD)₂]BF₄, 4-vinyl-1,2,3-thiadiazoles with electron-donating groups at the C5-position undergo intramolecular transannulation to produce substituted furans. acs.org In contrast, a [Rh(COD)DPPF]BF₄ catalytic system can promote intermolecular transannulation with alkynes, affording densely functionalized thiophenes. acs.org

Nucleophilic and Electrophilic Reactivity of the Thiadiazole Core

The electron distribution within the 1,2,3-thiadiazole ring dictates its reactivity towards nucleophiles and electrophiles. The carbon atoms, particularly C5, are electron-deficient, making them susceptible to nucleophilic attack. chemicalbook.com This is a key feature in the functionalization of the thiadiazole ring. For instance, halogenated 1,3,4-thiadiazoles are important intermediates where the halogen atom can be readily displaced by nucleophiles. nih.gov

Conversely, the nitrogen atoms of the thiadiazole ring are preferential sites for electrophilic attack, such as N-alkylation or N-acylation. chemicalbook.com Quaternization with reagents like dimethyl sulfate (B86663) can lead to a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com While the 1,2,3-thiadiazole ring itself is generally resistant to electrophilic substitution on its carbon atoms, certain fused systems, such as benzo[1,2-d:4,5-d']bis( mq.edu.auuow.edu.aunih.govthiadiazole), can undergo aromatic nucleophilic substitution, especially when substituted with bromine atoms. researchgate.net

Reactions of the Aniline Moiety

The aniline portion of this compound offers a different set of reactive sites, primarily centered on the amino group and the aromatic phenyl ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group of the aniline moiety is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgbyjus.com This means that electrophiles will preferentially add to the positions ortho and para to the amino group. The high reactivity can sometimes be a drawback, leading to polysubstitution. libretexts.org For instance, the reaction of aniline with bromine water rapidly yields the 2,4,6-tribrominated product. libretexts.orgksu.edu.sa

To control this high reactivity and achieve monosubstitution, the amino group can be "protected" by acetylation with acetic anhydride (B1165640) to form an acetamide. libretexts.orglibretexts.org The resulting amido group is still activating and ortho-, para-directing, but less so than the free amino group, allowing for more controlled reactions. libretexts.org After the desired substitution, the acetyl group can be removed by hydrolysis to regenerate the amine. libretexts.org

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.comksu.edu.sa It is important to note that Friedel-Crafts reactions are generally unsuccessful with free anilines because the amino group complexes with the Lewis acid catalyst. libretexts.orgchemistrysteps.com However, these reactions can proceed normally on the corresponding N-arylamide. libretexts.org

| Reaction | Reagents | Product(s) | Reference(s) |

| Halogenation | Br₂/H₂O | 2,4,6-tribromoaniline | libretexts.orgksu.edu.sa |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho, para, and meta isomers | ksu.edu.sachemistrysteps.com |

| Sulfonation | conc. H₂SO₄, heat | p-aminobenzenesulfonic acid (sulfanilic acid) | byjus.comksu.edu.sa |

| Acetylation | Acetic anhydride | Acetanilide | libretexts.orglibretexts.org |

Reactions Involving the Amino Group (e.g., N-Amidation, Diazotization, Schiff Base Formation)

The amino group of this compound is a key site for a variety of chemical transformations.

N-Amidation: The primary amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. ksu.edu.sa This reaction is often used to protect the amino group or to introduce new functional groups into the molecule. ut.ac.irut.ac.ir For example, reaction with morpholine (B109124) carbonyl chloride can introduce a morpholine carboxamide moiety. asianpubs.org

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. ksu.edu.samdpi.com These salts are highly versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer and related reactions. libretexts.orgresearchgate.net Diazonium salts derived from amino-thiadiazoles can be coupled with activated aromatic compounds like phenols and anilines to synthesize azo dyes. mdpi.comuobaghdad.edu.iqresearchgate.net

Schiff Base Formation: The amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. chemrevlett.comekb.eg This reaction is typically carried out under acidic or basic conditions. chemrevlett.comekb.eg Schiff bases derived from thiadiazole amines have been synthesized by reacting them with various aldehydes. chemrevlett.comsaspublishers.comresearchgate.net

| Reaction | Reagents | Product Type | Reference(s) |

| N-Amidation | Acid chloride/anhydride | Amide | ksu.edu.saut.ac.irut.ac.ir |

| Diazotization | NaNO₂/HCl (0-5 °C) | Diazonium salt | ksu.edu.samdpi.com |

| Schiff Base Formation | Aldehyde/Ketone | Imine (Schiff base) | chemrevlett.comekb.eg |

Formation of Complex Hybrid Architectures and Fused Systems

The strategic positioning of the amino group ortho to the thiadiazole substituent in this compound provides a versatile platform for the construction of intricate polycyclic and fused heterocyclic systems. This arrangement allows the aniline moiety to serve as a foundational component in annulation reactions, where the amino group acts as a nucleophilic handle to build new rings onto the existing benzene (B151609) structure. The resulting fused architectures incorporate the 1,2,3-thiadiazole ring as a significant substituent, leading to novel molecular scaffolds.

Research into analogous ortho-substituted anilines has demonstrated a variety of successful cyclization strategies to form fused heterocycles, including quinazolines, benzodiazepines, and quinolines. These established synthetic routes are applicable to this compound for creating a diverse library of complex molecules.

Synthesis of Fused Quinazoline Architectures

One of the most prominent applications for ortho-aminoanilines is the synthesis of quinazolines and their derivatives, which are significant pharmacophores. The reaction of the aniline precursor with various carbon electrophiles can lead to the formation of a fused pyrimidine (B1678525) ring. For instance, the cyclocondensation with one-carbon donors is a common strategy. researchgate.net

Hybrid molecules that incorporate both a quinazolinone and a thiadiazole ring have been synthesized through multi-step reactions. A general approach involves the reaction of an anthranilic acid derivative with an amino-thiadiazole. For example, substituted 1,3,4-thiadiazoles containing a primary aromatic amine can undergo cyclization with anthranilic acid in the presence of acetic anhydride to yield 2-methyl-3-{4-[5-(substituted-amino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-ones. dergipark.org.tr Another strategy involves building the quinazolinone core first and then linking it to a thiadiazole moiety. This has been achieved by synthesizing a 3-amino-quinazolinone intermediate, which is then condensed with various aldehydes. nih.govresearchgate.net

A one-pot, three-component reaction involving a 2-amino-1,3,4-thiadiazole, an aromatic aldehyde, and dimedone, catalyzed by molecular iodine, has been shown to produce fused thiadiazolo[2,3-b]quinazolinone systems in excellent yields. jsynthchem.com This highlights a highly efficient method for creating complex fused architectures from amino-thiadiazole building blocks. jsynthchem.com

Table 1: Examples of Reactions for the Synthesis of Thiadiazole-Containing Quinazolines

| Starting Material(s) | Reagent(s)/Condition(s) | Fused Product | Reference(s) |

|---|---|---|---|

| 3-[(5-amino-1,3,4-thiadiazol-2-yl)methylamino]-2-methyl-6-bromoquinazolin-4(3H)-one + Aromatic Aldehydes | Condensation | 3-[[5-(Alkylbenzylideneamino)-1,3,4-thiadiazol-2-yl]methylamino]-2-methyl-6-bromoquinazolin-4(3H)-one | nih.gov |

| 2-Amino-5-phenyl-1,3,4-thiadiazole + Substituted Benzaldehyde + Dimedone | I2, Acetonitrile, Reflux | 7,7-Dimethyl-5-phenyl-10-aryl-7,8-dihydro-5H-thiadiazolo[2,3-b]quinazolin-6(7H)-one | jsynthchem.com |

| Substituted 1,3,4-thiadiazole with primary amine + Anthranilic acid | Acetic anhydride, Acetic acid | 2-Methyl-3-{4-[5-(substituted-amino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one | dergipark.org.tr |

Synthesis of Fused Benzodiazepine (B76468) Architectures

The synthesis of benzodiazepines, another class of privileged structures in medicinal chemistry, can be achieved from ortho-phenylenediamine precursors. By analogy, this compound can serve as the aniline component in reactions designed to form a seven-membered diazepine (B8756704) ring.

The condensation of an ortho-diamine with a 1,3-dielectrophile, such as a β-ketoester like ethyl acetoacetate, is a standard method for forming the benzodiazepine core. scispace.comresearchgate.net In a relevant multi-step synthesis, an N1-chloroacetylated benzodiazepine was coupled with a 5-substituted-1,3,4-thiadiazole amine under microwave irradiation to yield the final hybrid molecule. scispace.com This demonstrates the feasibility of linking thiadiazole units to a pre-formed benzodiazepine scaffold. These methods underscore the potential to create novel 1,5-benzodiazepine derivatives bearing a 1,2,3-thiadiazole substituent, combining the structural features of both heterocyclic systems. scispace.comresearchgate.netresearchgate.net

Table 2: Representative Synthesis of Thiadiazole-Benzodiazepine Hybrids

| Starting Material(s) | Reagent(s)/Condition(s) | Fused Product | Reference(s) |

|---|---|---|---|

| 7-Substituted-4-methyl-1-chloroacetyl-1H-benzo[b] scispace.comCurrent time information in Bangalore, IN.diazepin-2(3H)-one + 2-Amino-5-aryl-1,3,4-thiadiazole | Microwave irradiation | 1-{[2-((5-Aryl)-1,3,4-thiadiazol-2-yl)amino]acetyl}-7-substituted-4-methyl-1H-benzo[b] scispace.comCurrent time information in Bangalore, IN.diazepin-2(3H)-one | scispace.comresearchgate.net |

| 1H-Benzotriazol-1-acetic acid hydrazide + Substituted thiocarbamoyl chloride, then cyclization | Multiple steps | 1-[(5-Substituted aminothiadiazol-2-yl)methyl]-1H-benzotriazoles | nih.gov |

Other Potential Fused Systems

The reactivity of the ortho-amino group extends to other classic annulation reactions. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be employed to synthesize thiadiazolyl-substituted quinolines . nih.gov Numerous methods for quinoline (B57606) synthesis from anilines are well-established and could be adapted for this purpose. organic-chemistry.org

Furthermore, intramolecular oxidative cyclization presents another powerful strategy. For instance, anilines with an ortho-thioether substituent can undergo oxidative cyclization to form tricyclic systems like benzo researchgate.netscispace.comthiazolo[2,3-c] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazoles . mdpi.com This suggests that a suitably derivatized this compound could be a precursor to novel, complex, fused sulfur- and nitrogen-containing heterocycles.

Advanced Spectroscopic and Structural Elucidation of 2 1,2,3 Thiadiazol 4 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-(1,2,3-thiadiazol-4-yl)aniline derivatives. ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal intricate connectivity within the molecule. youtube.comd-nb.info

¹H NMR Spectroscopy: The ¹H NMR spectra of these derivatives typically display characteristic signals for the aromatic protons of the aniline (B41778) ring and the proton on the thiadiazole ring. For instance, in 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, aromatic protons resonate in the range of δ 7.35–7.45 ppm, the CH₂ bridge appears at δ 4.55 ppm, and the thiadiazole proton is observed at δ 8.65 ppm. vulcanchem.com In another example, the ¹H NMR spectrum of 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine shows signals at δ 7.59 (d, J = 8.4 Hz), 6.75 (d, J = 8.4 Hz), 4.00 (dd, J = 5.9, 3.6 Hz), and 3.71 (dd, J = 5.8, 3.7 Hz). mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information on the carbon framework. For 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine, the ¹³C NMR signals are observed at δ 144.3, 141.3, 141.1, 127.5, 107.7, 95.3, 61.6, and 45.6 ppm. mdpi.com The chemical shifts are influenced by the electronic effects of the substituents on both the aniline and thiadiazole rings.

2D NMR Techniques: More complex structures necessitate the use of 2D NMR experiments like COSY, HSQC, and HMBC to establish definitive structural assignments. youtube.comipb.ptnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of adjacent protons within the aromatic rings and any aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the aniline and thiadiazole fragments and confirming the substitution pattern. For example, in (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, 2D NMR was used to trace ¹H-¹H and ¹H-¹³C connectivity and assign all chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | 8.65 (thiadiazole proton), 7.35–7.45 (aromatic protons), 4.55 (CH₂ bridge) | Not specified | vulcanchem.com |

| 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine | 7.59 (d, J = 8.4), 6.75 (d, J = 8.4), 4.00 (dd, J = 5.9, 3.6), 3.71 (dd, J = 5.8, 3.7) | 144.3, 141.3, 141.1, 127.5, 107.7, 95.3, 61.6, 45.6 | mdpi.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound derivatives by analyzing their molecular vibrations.

IR Spectroscopy: The IR spectra of these compounds exhibit characteristic absorption bands corresponding to specific bond vibrations. For instance, the IR spectrum of 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine shows bands at 3433, 2956, 2863, 1632, 1563, 1471, 1284, 1242, 1121, 977, and 813 cm⁻¹. mdpi.com In a series of 5-arylimino-1,3,4-thiadiazole derivatives, distinctive IR signals for the C=O and C=N groups appear around 1678–1697 cm⁻¹ and 1613–1643 cm⁻¹, respectively. nih.gov The C-H stretching vibrations of the phenyl ring are typically observed in the region of 3100–3000 cm⁻¹. sapub.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, Raman spectra were recorded in the 3500–50 cm⁻¹ region. scifiniti.com The theoretical Raman intensities can be calculated to simulate the measured spectrum and aid in the assignment of vibrational modes. nih.gov

Vibrational Analysis: A detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes. sapub.orgscifiniti.com This analysis can confirm the presence of the thiadiazole and aniline rings and identify vibrations associated with substituents.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H stretch (amine) | 3300-3500 | researchgate.net |

| C-H stretch (aromatic) | 3000-3100 | sapub.org |

| C=N stretch (thiadiazole) | ~1600-1650 | nih.gov |

| C=C stretch (aromatic) | ~1450-1600 | mdpi.com |

| C-N stretch (aromatic amine) | ~1250-1350 | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. rsc.orgscispace.comresearchgate.net

Mass Spectrometry (MS): The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern can offer valuable structural information. For example, the mass spectrum of 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine shows a molecular ion peak at m/z 301 and 299, corresponding to the bromine isotopes. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is particularly useful for confirming the elemental composition of newly synthesized compounds. For instance, the HRMS (ESI) of 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine calculated for [M+H]⁺ (C₁₀H₁₁BrN₃OS) is 299.9800, and the found value is 299.9801. mdpi.com Similarly, for a series of 5-arylimino-1,3,4-thiadiazole derivatives, HRMS measurements corroborated the proposed structures. nih.gov

Table 3: HRMS Data for a Representative this compound Derivative

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ionization Method | Reference |

| 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine | C₁₀H₁₁BrN₃OS | 299.9800 ([M+H]⁺) | 299.9801 | ESI | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) provide insights into the conjugated π-electron systems of these molecules.

The UV-Vis spectra of these compounds typically show absorption bands corresponding to π → π* and n → π* transitions. ekb.eg For example, the UV-Vis spectrum of 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine in CH₂Cl₂ exhibits absorption maxima at 248 nm and 386 nm. mdpi.com In a study of azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, the UV-Vis spectra were recorded in methanol. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the aromatic rings, as well as the solvent polarity. semanticscholar.org

Table 4: UV-Vis Absorption Data for a Representative this compound Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine | CH₂Cl₂ | 248 | 11796 | mdpi.com |

| 386 | 3753 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis is the gold standard for determining the absolute structure of a molecule. For instance, the crystal structure of 4-(7-bromobenzo[d] vulcanchem.comresearchgate.netthiadiazol-4-yl)morpholine was determined by X-ray analysis, confirming the connectivity and stereochemistry of the molecule. mdpi.com Similarly, the molecular structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was established by single-crystal X-ray diffraction, revealing a near-planar 1,3,4-thiadiazole (B1197879) ring. researchgate.netmdpi.com

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis helps in understanding the crystal packing and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking. For example, in the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, Hirshfeld surface analysis was used to investigate the intermolecular contacts. researchgate.net In another study, Hirshfeld surface analysis of two coordination polymers revealed that the most significant contributions to the crystal packing came from H···O/O···H, H···H, H···N/N···H, and H···C/C···H interactions. mdpi.com

Computational and Theoretical Investigations of 2 1,2,3 Thiadiazol 4 Yl Aniline Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of molecular systems. researchgate.net These approaches are used to determine the optimized geometry, electronic structure, and other key characteristics of molecules. For thiadiazole derivatives, DFT methods, such as B3LYP, are commonly employed to provide a good balance between computational cost and accuracy. sapub.orgnih.govmdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations with basis sets like 6-311++G(d,p) are used to determine optimized bond lengths and angles. sapub.org In some cases, the calculated geometry can be compared with experimental data from X-ray crystallography to validate the computational model. sapub.org For instance, in a study on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the five-membered thiadiazole ring was found to be essentially planar. sapub.org

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A potential energy scan can be performed by systematically changing a specific dihedral angle to identify the most stable conformer. sapub.org For example, a potential energy scan for the dihedral angle between the phenyl and thiadiazole rings in a related molecule was performed at the B3LYP/6-311++g(d,p) level of theory to find the most stable conformation. sapub.org

Table 1: Selected Optimized Geometrical Parameters for a Thiadiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N-N (thiadiazole) | 1.358 | |

| C-N (amino-thiadiazole) | 1.363 | |

| N-C-N (thiadiazole) | 123.2 | |

| C-S-C (thiadiazole) | 85.1 |

Data derived from studies on similar 1,3,4-thiadiazole structures. nih.govacs.org

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap, Electron Density Distribution)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govacs.orgresearchgate.net A smaller gap suggests higher reactivity.

For thiadiazole derivatives, the HOMO and LUMO energies can be calculated using DFT methods. researchgate.netmdpi.com The distribution of these orbitals provides insight into the reactive sites of the molecule. For example, in some thiadiazole derivatives, the HOMO is localized on one part of the molecule (e.g., the triphenylamine (B166846) moieties in one case), while the LUMO is on another (e.g., the pyridinyl thiophene (B33073) moieties). mdpi.com The HOMO-LUMO gap can be on the order of a few electron volts (eV). mdpi.com

Table 2: Frontier Molecular Orbital Energies and Band Gap for a Thiadiazole System

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.46 |

| Band Gap (Egap) | 4.04 |

Note: These are representative values and can vary depending on the specific derivative and computational method. Data derived from studies on similar thiadiazole structures. mdpi.commdpi.com

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge transfer, and delocalization of electron density. sapub.orguni-muenchen.de It transforms the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de The analysis can reveal stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are quantified by second-order perturbation theory. sapub.orgacs.org

In thiadiazole derivatives, NBO analysis can identify significant intramolecular charge transfer (ICT) interactions. For example, strong hyperconjugative interactions between π orbitals of a phenyl ring and π* antibonding orbitals of the thiadiazole ring can lead to significant stabilization energies. sapub.org These interactions are crucial for understanding the electronic communication between different parts of the molecule and can influence its biological activity. sapub.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net

For thiadiazole-containing compounds, MEP maps can identify the most reactive sites. For instance, the nitrogen atoms of the thiadiazole ring often exhibit negative electrostatic potential, indicating their potential role as hydrogen bond acceptors or sites for electrophilic attack. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data for validation and interpretation.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). iu.edu.sa These calculations can help in the assignment of experimental NMR spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental vibrational spectra. sapub.org The calculated frequencies are often scaled to better match the experimental values due to the neglect of anharmonicity in the calculations. sapub.org

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govacs.org For example, the absorption maximum for a thiadiazole derivative was calculated to be due to the transition from the HOMO to the LUMO. nih.govacs.org

Table 3: Predicted Spectroscopic Data for a Thiadiazole Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Varies by proton |

| ¹³C NMR | Chemical Shift (ppm) | Varies by carbon |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Varies by mode |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~255 nm |

Note: These are representative values and are highly dependent on the specific molecular structure and computational method. nih.govacs.orgiu.edu.sa

Advanced Molecular Modeling for Intermolecular and Intramolecular Interactions

Advanced molecular modeling techniques are employed to study the complex interactions that govern molecular recognition and binding. Molecular docking is a prominent example, used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. rsc.orgmdpi.com

In the context of drug design, molecular docking studies have been performed on thiadiazole derivatives to investigate their potential as inhibitors of various enzymes. rsc.orgmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiadiazole derivative and the amino acid residues in the active site of the target protein. mdpi.com For instance, the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, contributing to the binding affinity. researchgate.net

Topological Analysis and Non-Covalent Interactions (e.g., Reduced Density Gradient, Atom-in-Molecule)

Topological analysis of electron density, through methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG), is a powerful tool for identifying and characterizing non-covalent interactions (NCIs) that govern molecular conformation and crystal packing. mdpi.com While direct studies on 2-(1,2,3-Thiadiazol-4-yl)aniline are limited, research on related thiadiazole derivatives provides a strong basis for understanding the non-covalent interactions at play.

Studies on 1,3,4-thiadiazole derivatives, isomers of the 1,2,3-thiadiazole (B1210528) ring system, have revealed a variety of weak intermolecular interactions that stabilize their crystal structures. mdpi.comnih.govrsc.org These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com The Atoms-in-Molecules (AIM) theory has been employed to analyze the electron density at bond critical points (BCPs), providing a quantitative measure of the strength and nature of these interactions. nih.govrsc.orgacs.org

In a study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, QTAIM analysis was used to characterize intra- and intermolecular interactions. The analysis revealed that N-H···N hydrogen bonds were the most significant interactions in stabilizing the crystal lattice. nih.govrsc.org The topological parameters at the BCPs indicated that these hydrogen bonds are of a closed-shell nature, typical for non-covalent interactions. nih.gov

Reduced Density Gradient (RDG) analysis is a complementary method that visually represents non-covalent interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the classification of interactions as attractive (hydrogen bonds), weak (van der Waals), or repulsive (steric clashes). In a computational study of 1,3,4-thiadiazole derivatives, RDG analysis, in conjunction with QTAIM, successfully elucidated the non-covalent interactions, including C-H···π, π···π stacking, and H···H interactions, that contribute to the stability of the molecular dimers. mdpi.com

For the this compound system, it is anticipated that similar non-covalent interactions would play a crucial role in its structural and chemical properties. The presence of the aniline (B41778) moiety introduces a primary amine group capable of acting as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. Furthermore, the aromatic nature of both the aniline and thiadiazole rings suggests the potential for π-π stacking interactions.

Table 1: Predicted Non-Covalent Interactions in this compound Based on Analogous Systems

| Interaction Type | Donor/Acceptor Groups | Predicted Significance |

| Hydrogen Bonding | Aniline N-H (donor), Thiadiazole N (acceptor) | High |

| π-π Stacking | Aniline ring, Thiadiazole ring | Moderate |

| van der Waals | Various atoms in the molecule | Moderate |

| C-H···π Interactions | Aniline/Thiadiazole C-H, Aromatic rings | Low to Moderate |

This table is a predictive summary based on computational studies of analogous thiadiazole and aniline derivatives.

Molecular Docking Studies (focused on theoretical binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a target protein. While specific docking studies for this compound are not extensively reported, numerous studies on thiadiazole derivatives highlight their potential as inhibitors of various enzymes.

Docking studies on a series of 1,3,4-thiadiazole derivatives have demonstrated their potential to bind to the active sites of enzymes such as cyclooxygenase (COX) and various protein kinases. For instance, certain 5-alkyl/aryl-2-amino-1,3,4-thiadiazole derivatives have shown good binding affinity for the COX-2 receptor, with substitutions on the phenyl ring significantly influencing the docking score.

In a study of novel 1,3,4-thiadiazole derivatives bearing a pyridine (B92270) moiety, molecular docking was performed to investigate their binding modes with EGFR TK (Epidermal Growth Factor Receptor Tyrosine Kinase). The results indicated that these compounds could effectively bind to the active site of the enzyme. nih.gov Similarly, docking studies of imidazo[2,1-b] mdpi.comnih.govacs.org-thiadiazole derivatives against various anti-tubercular and anti-fungal targets revealed significant binding affinities, suggesting their potential as therapeutic agents.

For this compound, the presence of both a hydrogen-bond-donating aniline group and a thiadiazole ring with potential hydrogen-bond-accepting nitrogen atoms and a sulfur atom capable of chalcogen bonding suggests that this molecule could form multiple interactions within a protein's active site. The aniline moiety can engage in hydrogen bonding and hydrophobic interactions, while the thiadiazole ring can participate in hydrogen bonding, π-π stacking, and potentially interactions involving the sulfur atom.

Table 2: Summary of Molecular Docking Studies on Analogous Thiadiazole Derivatives

| Compound Class | Target Protein/Enzyme | Key Predicted Interactions | Reference |

| 5-alkyl/aryl 2-amino 1,3,4-thiadiazoles | COX-2 | Hydrogen bonding, Phenyl ring interactions | |

| 1,3,4-Thiadiazoles with pyridine moiety | EGFR TK | Binding to active site | nih.gov |

| Imidazo[2,1-b] mdpi.comnih.govacs.org-thiadiazoles | Pantothenate synthetase, Glycylpeptide N-tetradecanoyl transferase | High binding affinity | |

| 2,5-disubstituted-1,3,4-thiadiazoles | Mycobacterium tuberculosis H37Rv | Structure-activity relationship established | acs.orgnih.gov |

| 1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives | Antimicrobial targets | Effective binding and molecular interactions | bohrium.com |

This table summarizes findings from molecular docking studies on compounds structurally related to this compound and is intended to be illustrative of the potential binding mechanisms.

Advanced Applications and Material Science Contributions of 2 1,2,3 Thiadiazol 4 Yl Aniline Scaffolds

Ligand Design and Coordination Chemistry

The unique structural and electronic properties of the 2-(1,2,3-thiadiazol-4-yl)aniline moiety make it a compelling building block for the design of sophisticated ligands and their subsequent metal complexes.

Metal Complexation Studies

The this compound scaffold possesses both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. This dual-coordinating ability allows for the formation of stable complexes with a variety of transition metals. Research has shown that thiazole (B1198619) and thiadiazole-based ligands can coordinate with a range of soft and hard metals. nih.gov The nitrogen atom of the aniline (B41778) group and the nitrogen and sulfur atoms of the thiadiazole ring can all participate in chelation, leading to the formation of multinuclear metal complexes. nih.gov

Studies have explored the synthesis of metal complexes with related thiadiazole derivatives. For example, new series of dinuclear complexes of Cr³⁺, Co²⁺, and Cu²⁺ have been prepared with a Schiff base derived from 2-amino-5-(2-hydroxy-phenyl)-1,3,4-thiadiazole. researchgate.net Similarly, metal ion complexes with the general formulas K[PtLCl₄], [ReLCl₄], and K[ML(Cl)₂] (where M = Pd(II), Cd(II), Zn(II), and Hg(II)) have been synthesized from an azo ligand containing a 1,3,4-thiadiazole (B1197879) moiety. researchgate.net The resulting complexes often exhibit interesting geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and coordination environment. researchgate.net

The coordination of these ligands to metal centers can significantly influence the electronic and photophysical properties of the resulting materials. For instance, the formation of zinc-thiazole complexes has been shown to enhance emission properties in solution and produce noticeable emission in the solid state. nih.gov

Catalytic Applications of Metal-Thiadiazolyl-Aniline Complexes

While direct catalytic applications of metal complexes specifically derived from this compound are an emerging area of research, the broader class of metal-thiadiazole complexes has shown promise in catalysis. The coordination of the thiadiazole-aniline ligand to a metal center can create active sites for various catalytic transformations. A significant number of metal-thiazole complexes have been found to be catalytically active. nih.gov

For example, a 2D Cd(II) coordination polymer containing a dimercapto-1,3,4-thiadiazole ligand has demonstrated catalytic activity in the photodegradation of methylene (B1212753) blue. mdpi.com This suggests the potential for designing metal-2-(1,2,3-thiadiazol-4-yl)aniline complexes as catalysts for environmental remediation and other chemical processes. The tunability of the ligand structure and the choice of the metal center offer opportunities to tailor the catalytic activity and selectivity of these complexes for specific applications.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for a range of applications. researchgate.net The this compound scaffold is an excellent candidate for incorporation into COFs due to its rigid structure and functional groups that can participate in the covalent linkage reactions used to form these frameworks.

Design and Synthesis of Thiadiazole-Based COFs

Thiadiazole-containing building blocks have been successfully used to construct COFs with unique properties. The synthesis of these materials typically involves the condensation reaction between multifunctional monomers. For instance, a thiadiazole-based COF, denoted as C4-SHz COF, was synthesized through the reaction of 1,3,5-tris(4-formylphenyl)benzene and 2,5-dihydrazinyl-1,3,4-thiadiazole. acs.orgccspublishing.org.cn This solvothermal method resulted in a COF with a high specific surface area of 1224 m²/g. acs.orgccspublishing.org.cn

Another approach involves the mechanochemical synthesis of functionalized COFs. acs.orgnih.gov In one study, an aldehyde group-terminated COF was reacted with amino thiadiazole via ball milling to produce a thiadiazole-functionalized COF (Thdz@COF-F). acs.orgnih.gov This method offers a convenient and solvent-free route to these materials.

Furthermore, three-dimensional (3D) COFs have been designed and synthesized by incorporating thiadiazole groups. rsc.org A novel 3D COF with a five-fold interpenetrated diamond network, NUST-28, was constructed through a bottom-up self-assembly strategy. rsc.org The incorporation of the thiadiazole moiety is crucial for imparting specific functionalities and properties to the resulting COF.

Table 1: Examples of Thiadiazole-Based Covalent Organic Frameworks

| COF Name | Monomers | Synthesis Method | Key Properties |

| C4-SHz COF | 1,3,5-tris(4-formylphenyl)benzene and 2,5-dihydrazinyl-1,3,4-thiadiazole | Solvothermal | High surface area (1224 m²/g), high porosity |

| Thdz@COF-F | Aldehyde-terminated COF and amino thiadiazole | Ball milling | Functionalized porous material |

| NUST-28 | Not specified | Bottom-up self-assembly | 3D five-fold interpenetrated diamond network |

| COF-TD1 | 1,3,4-thiadiazole and quinone units | Not specified | Donor-acceptor structure, efficient electron-hole separation |

| TDA-COF | Not specified | Linkage conversion from N-acylhydrazone-linked COFs | Enhanced chemical stability, extended π-conjugation |

Photocatalytic and Electrocatalytic Applications of COFs

The unique electronic structure and porous nature of thiadiazole-based COFs make them highly promising for photocatalytic and electrocatalytic applications.

Photocatalysis:

Thiadiazole-based COFs have demonstrated significant potential as metal-free photocatalysts for environmental remediation. nih.gov By creating a donor-acceptor (D-A) structure within the COF, intramolecular charge transfer can be modulated, leading to improved photocatalytic performance. nih.govacs.org For example, COFs constructed with electron-donating thiadiazole rings and electron-accepting quinone units (COF-TD1) have shown efficient electron-hole separation. nih.govacs.org This results in superior performance in the photodegradation of pollutants like paracetamol, with over 98% degradation achieved in 60 minutes under visible light. nih.govacs.org These COFs have also been effective in degrading other contaminants such as diclofenac, bisphenol A, naproxen, and tetracycline (B611298) hydrochloride in various water matrices. nih.govacs.org

Furthermore, the conversion of N-acylhydrazone-linked COFs to more stable thiadiazole-linked COFs (TDA-COFs) has been shown to enhance photocatalytic activity. nih.gov The resulting TDA-COF exhibited a significantly higher photocatalytic H₂ evolution rate (61.3 mmol g⁻¹ in 5 h) compared to its precursor. nih.gov

Electrocatalysis:

Metal-free COFs containing thiadiazole moieties have emerged as efficient electrocatalysts, particularly for the oxygen evolution reaction (OER). acs.orgfigshare.com The C4-SHz COF, with its high surface area, porosity, and network of π-conjugated building blocks, displayed superior OER activity and long-term durability. acs.orgccspublishing.org.cn It achieved a current density of 10 mA/cm² at a low overpotential of 320 mV. acs.orgfigshare.com This performance is attributed to the rapid charge and mass transport processes facilitated by the COF's unique architecture. acs.org The development of such metal-free electrocatalysts is a significant step towards replacing expensive and scarce precious metal-based catalysts. ccspublishing.org.cn

Development of Optoelectronic Materials

The this compound scaffold and its derivatives are valuable components in the design of organic optoelectronic materials. The inherent electronic properties of the thiadiazole ring, often acting as an electron-accepting unit, combined with the electron-donating nature of the aniline group, can lead to materials with interesting photophysical and electronic characteristics.

Thiadiazole derivatives, in general, are recognized as important building blocks for organic dyes used in optoelectronics. researchgate.net The combination of donor and acceptor moieties within a single molecule can lead to materials with small bandgaps, which is advantageous for applications in organic solar cells and light-emitting diodes. researchgate.net For instance, benzothiadiazole is a well-known electron-deficient group used in the synthesis of frameworks for photocatalytic hydrogen generation and other optoelectronic applications. szpu.edu.cn

The synthesis of molecules containing both thiadiazole and aniline functionalities has been explored for various applications. For example, N,N-Dimethyl-4-(7-(4-nonylphenyl)benzo[c] acs.orgnih.govszpu.edu.cnthiadiazol-4-yl)aniline has been synthesized and its properties investigated. nih.govacs.org The synthetic strategy often involves Suzuki cross-coupling reactions to link the different aromatic units. nih.govacs.org

Furthermore, thiophene-based small molecules with a Donor-Acceptor-Donor structure, incorporating units like benzo[c] acs.orgnih.govszpu.edu.cnthiadiazole, have been shown to exhibit near-infrared electrochromic behavior and have potential as two-photon absorption probes. researchgate.net The ability to tune the molecular geometry and the strength of the acceptor unit allows for the fine-tuning of redox and spectroscopic properties, which is crucial for the development of advanced optoelectronic devices. researchgate.net

Emerging Research Perspectives and Future Directions

Novel Synthetic Methodologies and Catalytic Transformations

The synthesis of 4-aryl-1,2,3-thiadiazoles, including 2-(1,2,3-Thiadiazol-4-yl)aniline, has traditionally relied on methods like the Hurd-Mori reaction. However, recent advancements point towards more efficient, greener, and versatile synthetic routes.

The exploration of photocatalytic processes also offers a sustainable approach. Visible light, in conjunction with a photocatalyst like cercosporin, has been successfully used to synthesize 1,2,3-thiadiazoles with good regioselectivity and broad functional group compatibility under mild conditions. organic-chemistry.org These methodologies could be adapted for the synthesis of this compound and its derivatives.

Furthermore, multicomponent reactions are gaining traction for the one-pot synthesis of complex heterocyclic systems. The development of multicomponent strategies involving precursors to the 2-aminophenyl and 1,2,3-thiadiazole (B1210528) moieties could provide a highly efficient and atom-economical route to the target compound.

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| TBAI-catalyzed reaction | Metal-free, practical | Improved safety and environmental profile |

| Iodine/DMSO-mediated cyclization | Green, mild conditions | High functional group tolerance |

| Visible light photocatalysis | Sustainable, good regioselectivity | Energy-efficient and environmentally friendly |

| Multicomponent reactions | One-pot, atom-economical | Increased efficiency and complexity in a single step |

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced spectroscopic techniques. While standard methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry are fundamental for structural confirmation, more sophisticated techniques can provide deeper insights. ijsrst.comjournalijcar.orgrsc.orgnih.govresearchgate.net

Two-dimensional NMR techniques, such as HSQC and HMBC, will be crucial for the unambiguous assignment of proton and carbon signals, especially in more complex derivatives. nih.gov Solid-state NMR could also be employed to study the compound in its solid form, providing information on packing and intermolecular interactions.

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns, which can aid in the structural identification of metabolites and degradation products in future studies. nih.gov

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional molecular structure with high precision. nih.govmdpi.commdpi.com Obtaining the crystal structure of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and understanding its physical properties.

High-Level Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries, calculating electronic properties, and predicting spectroscopic data. rsc.orgsciepub.comlew.rouniversci.comresearchgate.netmdpi.combohrium.com For this compound, DFT calculations can be used to:

Predict its three-dimensional structure.

Calculate its HOMO-LUMO energy gap to estimate its electronic properties and reactivity. researchgate.netmdpi.combohrium.com

Simulate its NMR and vibrational spectra to aid in the interpretation of experimental data. rsc.org

Investigate its interaction with biological targets through molecular docking studies. journalijcar.orgbohrium.comjneonatalsurg.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for the biological activity of a series of this compound derivatives. sciepub.comlew.ro By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed activity, these models can guide the design of new compounds with enhanced properties. The Prediction of Activity Spectra for Substances (PASS) online tool is another valuable resource for predicting the biological activity profile of novel compounds. universci.comjneonatalsurg.com

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, spectral simulation | 3D structure, HOMO-LUMO gap, predicted NMR/IR spectra |

| Molecular Docking | Interaction with biological targets | Binding affinity and mode of interaction |

| QSAR | Predicting biological activity | Models to guide the design of more potent derivatives |

| PASS | Predicting biological activity spectra | Identification of potential therapeutic applications |

Exploration of Interdisciplinary Applications

The unique structural features of this compound, combining the 1,2,3-thiadiazole ring with an aniline (B41778) moiety, make it a promising candidate for a wide range of interdisciplinary applications. The 1,2,3-thiadiazole scaffold itself is known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. mdpi.com

In medicinal chemistry , this compound could serve as a scaffold for the development of novel therapeutic agents. The aniline group provides a convenient handle for further functionalization, allowing for the synthesis of a library of derivatives to be screened for various biological activities. nih.govresearchgate.net The thiadiazole ring is a known pharmacophore in many bioactive molecules. isres.org

In materials science , the aromatic and heterocyclic nature of this compound suggests potential applications in the development of organic electronic materials. Its derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as corrosion inhibitors. isres.org The ability of the thiadiazole nitrogen atoms to coordinate with metal ions also opens up possibilities in the design of novel ligands and metal complexes with interesting catalytic or photophysical properties. sciensage.info

The exploration of this compound in agrochemicals is another promising direction, given the known insecticidal and plant-activating properties of some 1,2,3-thiadiazole derivatives. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-(1,2,3-Thiadiazol-4-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between aniline derivatives and thiadiazole precursors. Key steps include:

- Cyclocondensation : Reacting 4-nitroaniline with sodium azide or thiourea derivatives under acidic conditions to form the thiadiazole ring.

- Reduction : Reducing nitro groups to amines using catalytic hydrogenation (e.g., Pd/C, H₂) or SnCl₂ in HCl .

- Solvent and Catalyst Optimization : Ethanol or DMF with glacial acetic acid as a catalyst improves cyclization efficiency. Elevated temperatures (80–100°C) enhance reaction rates but may require careful pH control to avoid decomposition .

Q. How can researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

Methodological Answer:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to protonation/deprotonation of the amine group. Neutral buffers (pH 6–8) are optimal for storage .

- Thermal Stability : Decomposition occurs above 150°C, with DSC/TGA showing endothermic peaks correlating with thiadiazole ring breakdown .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Hsp90, kinases). The thiadiazole ring’s sulfur atom often forms hydrogen bonds with active-site residues .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with IC₅₀ values using MLR or PLS regression .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination .

- Purity Validation : HPLC-MS to confirm >95% purity, as impurities like nitro intermediates can skew bioactivity results .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How does this compound behave in environmental matrices, and what analytical methods track its fate?

Methodological Answer:

- Soil/Water Partitioning : The compound’s logP (~2.1) indicates moderate hydrophobicity, favoring adsorption to organic-rich soils. LC-MS/MS quantifies trace levels (LOQ: 0.1 ppb) in environmental samples .

- Degradation Pathways : Aerobic microbial degradation produces non-toxic metabolites (e.g., 4-aminophenol), monitored via HPLC-UV .

Q. What strategies improve regioselectivity in functionalizing the thiadiazole ring for targeted drug design?

Methodological Answer: